L-octaguluronic acid octasodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

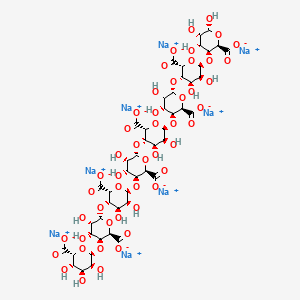

C48H58Na8O49 |

|---|---|

Molecular Weight |

1602.9 g/mol |

IUPAC Name |

octasodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C48H66O49.8Na/c49-1-2(50)25(33(66)67)91-42(11(1)59)85-19-4(52)13(61)44(93-27(19)35(70)71)87-21-6(54)15(63)46(95-29(21)37(74)75)89-23-8(56)17(65)48(97-31(23)39(78)79)90-24-9(57)16(64)47(96-32(24)40(80)81)88-22-7(55)14(62)45(94-30(22)38(76)77)86-20-5(53)12(60)43(92-28(20)36(72)73)84-18-3(51)10(58)41(82)83-26(18)34(68)69;;;;;;;;/h1-32,41-65,82H,(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81);;;;;;;;/q;8*+1/p-8/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,41+,42+,43+,44+,45+,46+,47+,48+;;;;;;;;/m0......../s1 |

InChI Key |

ZCRGLNGLIYSWSI-NMARHFQZSA-F |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)[O-])O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)[O-])O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O[C@H]8[C@@H]([C@@H]([C@@H](O[C@H]8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(C(OC5C(=O)[O-])OC6C(C(C(OC6C(=O)[O-])OC7C(C(C(OC7C(=O)[O-])OC8C(C(C(OC8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of L-Guluronic Acid: A Technical Guide to the Alginate Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of L-guluronic acid, a critical component of the biopolymer alginate. As L-guluronic acid is not synthesized as a monomer but rather through the enzymatic modification of a precursor polymer, this document focuses on the complete biosynthesis pathway of alginate, the direct biological source of L-guluronic acid residues. The guide details the enzymatic steps, presents quantitative data on enzyme kinetics, outlines experimental protocols for key assays, and provides visual representations of the involved pathways and workflows. The information presented here is intended to support research and development efforts in fields utilizing alginate, such as drug delivery, tissue engineering, and biotechnology.

Introduction to L-Guluronic Acid and Alginate

L-guluronic acid is a uronic acid monosaccharide and a C-5 epimer of D-mannuronic acid. It is a primary constituent of alginate, a linear anionic polysaccharide produced by brown algae and certain bacteria, notably species of Pseudomonas and Azotobacter. Alginate's structure is that of a block copolymer, composed of contiguous stretches of β-D-mannuronic acid (M-blocks), α-L-guluronic acid (G-blocks), and alternating M and G residues (MG-blocks).

The ratio and distribution of M and G blocks dictate the physicochemical properties of the alginate polymer. A high content of G-blocks, for instance, leads to the formation of strong, brittle gels in the presence of divalent cations like Ca2+, a property that is extensively exploited in various biomedical and industrial applications. The "L-guluronic acid octasodium salt" mentioned in the topic is chemically descriptive of sodium alginate, where the carboxylic acid groups of the uronic acid residues are in their sodium salt form. The term "octa" may refer to a specific oligomeric form, but in the context of biosynthesis, the product is a polymer.

The Alginate Biosynthesis Pathway

The biosynthesis of L-guluronic acid is an integral part of the overall alginate biosynthesis pathway. It does not occur as the synthesis of a free monosaccharide but as a post-polymerization modification. The pathway can be conceptually divided into three main stages:

-

Precursor Synthesis: The cytoplasmic synthesis of the activated sugar nucleotide, GDP-D-mannuronic acid, from fructose-6-phosphate (B1210287).

-

Polymerization: The formation of a linear polymer of poly-D-mannuronic acid (polymannuronate) at the cytoplasmic membrane.

-

Epimerization and Secretion: The periplasmic and/or extracellular conversion of D-mannuronic acid residues within the polymer to L-guluronic acid residues, followed by secretion of the mature alginate.

Precursor Synthesis: GDP-D-Mannuronic Acid

The synthesis of the activated precursor, GDP-D-mannuronic acid, begins with the central metabolite fructose-6-phosphate and involves a series of enzymatic reactions catalyzed by proteins encoded by the algA, algC, and algD genes.

The pathway is as follows:

-

Fructose-6-phosphate is isomerized to mannose-6-phosphate by the enzyme Phosphomannose Isomerase, a function of the bifunctional AlgA protein.

-

Mannose-6-phosphate is converted to mannose-1-phosphate by the enzyme Phosphomannomutase, encoded by algC.

-

Mannose-1-phosphate is then converted to GDP-D-mannose by the enzyme GDP-mannose Pyrophosphorylase, the second function of the bifunctional AlgA protein.

-

Finally, GDP-D-mannose is irreversibly oxidized to GDP-D-mannuronic acid by the NAD+-dependent enzyme GDP-mannose Dehydrogenase, encoded by algD. This is the committed step in alginate biosynthesis.

Polymerization and Epimerization

The GDP-D-mannuronic acid monomers are then polymerized into a linear chain of polymannuronate by the alginate polymerase complex, which includes the proteins Alg8 and Alg44, located in the inner membrane. The nascent polymannuronate chain is then translocated into the periplasmic space where it undergoes modification.

The crucial step for the formation of L-guluronic acid residues is the epimerization of D-mannuronic acid residues to L-guluronic acid residues. This reaction is catalyzed by a class of enzymes known as mannuronan C-5-epimerases.

-

In Pseudomonas aeruginosa, this epimerization is carried out in the periplasm by the enzyme AlgG .

-

In Azotobacter vinelandii, a family of secreted extracellular epimerases, AlgE1-7 , perform this function, allowing for a wide diversity in the final alginate structure.

The modified alginate polymer is then secreted out of the cell. The degree and pattern of epimerization are influenced by environmental factors, particularly the concentration of calcium ions and the oxygen transfer rate during fermentation, which in turn affects the final properties of the alginate.

Quantitative Data on Biosynthesis Enzymes

The efficiency of the alginate biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes the available kinetic parameters for the key enzymes from Pseudomonas aeruginosa.

| Enzyme (Gene) | Substrate | K_m (µM) | V_max (nmol/min/mg or µmol/min/mg) | k_cat (s⁻¹ or min⁻¹) | Source(s) |

| AlgA (PMI) | Mannose-6-Phosphate | 3030 | 830 nmol/min/mg | - | [1] |

| AlgA (GMP) | Mannose-1-Phosphate | 20.5 | 5680 nmol/min/mg | - | [1] |

| GTP | 29.5 | [1] | |||

| AlgC | Mannose-1-Phosphate | 17 | - | 1350 min⁻¹ | [2][3] |

| Glucose-1-Phosphate | 22 | - | 3000 min⁻¹ | [2][3] | |

| AlgD | GDP-D-Mannose | 14.02 ± 6.05 | 3.64 ± 1.37 µmol/min/mg | 8.82 s⁻¹ | [4] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, cofactors).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis and characterization of alginate.

Overexpression and Purification of Alginate Biosynthesis Enzymes (General Protocol)

This protocol provides a general framework for the heterologous expression and purification of alginate biosynthesis enzymes, such as AlgA, AlgC, or AlgD, from Pseudomonas aeruginosa using an E. coli expression system.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Purification and characterization of phosphomannomutase/phosphoglucomutase from Pseudomonas aeruginosa involved in biosynthesis of both alginate and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Physicochemical Properties of L-Guluronic Acid and its Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physicochemical properties of L-guluronic acid and its corresponding sodium salt. As a primary constituent of alginates, a class of anionic polysaccharides derived from brown seaweed, L-guluronic acid plays a critical role in the physical and biological characteristics of these biopolymers.[1][2] Alginates, composed of blocks of (1-4)-linked β-D-mannuronic acid and α-L-guluronic acid residues, are widely utilized in the pharmaceutical, food, and biomedical fields for their gelling, thickening, and stabilizing properties.[3][4] A thorough understanding of the physicochemical nature of L-guluronic acid is paramount for the rational design and application of alginate-based materials in drug delivery, tissue engineering, and beyond.

It is important to note that the initially requested "L-guluronic acid octasodium salt" is not a chemically recognized compound. This guide will focus on the scientifically accurate and relevant forms: L-guluronic acid and sodium L-guluronate.

Physicochemical Data

The fundamental physicochemical properties of L-guluronic acid and sodium L-guluronate are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of L-Guluronic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₇ | [5] |

| Molecular Weight | 194.14 g/mol | [5] |

| pKa | 3.65 | [6][7] |

| Solubility | Soluble in water | [8] |

| Physical Description | Solid | [8] |

Table 2: Physicochemical Properties of Sodium L-Guluronate

| Property | Value | Source |

| Molecular Formula | C₆H₉NaO₇ | |

| Molecular Weight | 216.12 g/mol | |

| Solubility | Soluble in water | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques for polysaccharides and their constituent uronic acids.

Protocol 1: Determination of Uronic Acid Content by Colorimetric Assay

This protocol describes a colorimetric method for the quantification of uronic acids, adapted from established procedures.

Principle: Uronic acids are dehydrated and decarboxylated in a concentrated acid at elevated temperatures to form furfural (B47365) derivatives, which then react with a colorimetric agent (e.g., m-hydroxybiphenyl) to produce a colored product. The absorbance of this product is proportional to the uronic acid concentration.

Materials:

-

Sulfuric acid (concentrated)

-

Boric acid/sodium tetraborate (B1243019) solution

-

m-hydroxybiphenyl reagent

-

L-guluronic acid standard

-

Unknown sample containing L-guluronic acid

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare aqueous solutions of the L-guluronic acid standard and the unknown sample at appropriate concentrations.

-

Reaction: a. To a known volume of the sample or standard in a test tube, add a solution of sulfuric acid/borate. b. Heat the mixture in a boiling water bath for a defined period (e.g., 5-10 minutes). c. Cool the mixture to room temperature. d. Add the m-hydroxybiphenyl reagent and mix thoroughly.

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 520-525 nm) using a spectrophotometer.

-

Quantification: Construct a standard curve by plotting the absorbance values of the L-guluronic acid standards against their concentrations. Determine the concentration of L-guluronic acid in the unknown sample by interpolating its absorbance value on the standard curve.

Protocol 2: Determination of pKa by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a method for the determination of the acid dissociation constant (pKa) of the carboxylic acid group in L-guluronic acid using ¹³C NMR titration.[10][11][12][13][14]

Principle: The chemical shift of the carbon atom in the carboxylic acid group of L-guluronic acid is sensitive to its protonation state. By monitoring the change in the chemical shift of this carbon as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Materials:

-

L-guluronic acid sample

-

D₂O (Deuterium oxide)

-

HCl and NaOH solutions (for pH adjustment)

-

NMR spectrometer

-

pH meter

Procedure:

-

Sample Preparation: Dissolve a known amount of L-guluronic acid in D₂O.

-

NMR Titration: a. Record the ¹³C NMR spectrum of the initial solution and measure its pH. b. Incrementally add small volumes of a standard HCl or NaOH solution to the sample to vary the pH over a range of approximately 2 pH units above and below the expected pKa. c. After each addition, thoroughly mix the solution, measure the pH, and acquire a ¹³C NMR spectrum.

-

Data Analysis: a. Identify the resonance corresponding to the carboxyl carbon in the ¹³C NMR spectra. b. Plot the chemical shift of the carboxyl carbon as a function of the measured pH. c. Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Biological Activity and Signaling Pathway

Alginates, and by extension their L-guluronic acid components, have been shown to elicit innate immune responses.[15][16] Studies have demonstrated that sodium alginate can activate macrophages through the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]

Caption: Alginate-induced NF-κB signaling pathway in macrophages.

Experimental Workflow

The characterization of L-guluronic acid, typically as a component of alginate, follows a structured workflow to determine its physicochemical and biological properties.

Caption: Workflow for physicochemical and biological characterization.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CAS 15769-56-9: guluronic acid | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. | Semantic Scholar [semanticscholar.org]

- 12. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

- 15. Effect of alginate on innate immune activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Architect of Alginate Gels: A Technical Guide to the Role of L-Guluronic Acid in Gel Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of L-guluronic acid in the formation and properties of alginate gels. Alginate, a naturally occurring anionic polysaccharide, has garnered significant attention in the biomedical field for its use in drug delivery, tissue engineering, and cell encapsulation, owing to its biocompatibility, biodegradability, and gentle gelling properties. The key to harnessing the full potential of alginate lies in understanding its chemical structure and the nuanced control that L-guluronic acid exerts over its gelation behavior.

The Building Blocks of Alginate: M and G Residues

Alginate is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G).[1][2] These monomers are linked together by 1→4 glycosidic bonds and are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks).[3][4] The ratio and distribution of these blocks are not random and depend on the source of the alginate, primarily brown seaweed.[5] This structural heterogeneity is the primary determinant of the physicochemical properties of the alginate and the resulting hydrogel.[6]

The "Egg-Box" Model: The Cornerstone of Alginate Gelation

The gelation of alginate is most commonly achieved through ionic crosslinking with divalent cations, with calcium (Ca²⁺) being the most frequently used.[7][8] The widely accepted mechanism for this process is the "egg-box" model.[6][7] This model posits that the G-blocks of adjacent alginate chains form junction zones by chelating divalent cations. The buckled structure of the G-block creates a cavity that perfectly accommodates the calcium ions, much like eggs in an egg carton.[6] This cooperative binding leads to the formation of a three-dimensional hydrogel network.

The L-guluronic acid residues are central to this model. The diaxial links between G-residues create a chair conformation that allows for the efficient binding of divalent cations. In contrast, the M-blocks, with their equatorial-equatorial links, do not form stable junction zones with divalent cations.[9] Therefore, the content and length of the G-blocks are the most critical factors determining the strength and stability of the alginate gel.[5][10]

Quantitative Impact of L-Guluronic Acid on Gel Properties

The proportion of L-guluronic acid residues, often expressed as the M/G ratio, directly correlates with the mechanical and physical properties of the resulting alginate hydrogel. A higher G content generally leads to stronger, more rigid, and more brittle gels, while a higher M content results in softer, more flexible, and more permeable gels.[6][11]

Data Presentation

The following tables summarize the quantitative relationship between the M/G ratio and key properties of alginate hydrogels.

| M/G Ratio | G-Content (%) | Young's Modulus (kPa) | Reference |

| 0.6 | 62.5 | 15.5 ± 1.5 | [12][13] |

| 1.1 | 47.6 | 8.5 ± 1.0 | [12][13] |

| 1.8 | 35.7 | 4.0 ± 0.5 | [10] |

| 0.43 | 70 | ~45 | [8] |

| 1.5 | 40 | ~15 | [8] |

Table 1: Influence of M/G Ratio on the Young's Modulus of Calcium Alginate Gels. Higher guluronic acid content (lower M/G ratio) leads to a significant increase in the stiffness of the hydrogel.

| Alginate Type | M/G Ratio | Swelling Ratio (%) | Reference |

| High G | 0.45 | ~1500 | [14] |

| High M | 1.5 | ~2500 | [14] |

| Alginate-Gelatin (2% Alginate) | Not Specified | 120.3 (max) | [15] |

| PVA/SA Hydrogel | Not Specified | Varies with crosslinker and salt concentration | [16] |

Table 2: Effect of M/G Ratio on the Swelling Behavior of Alginate Hydrogels. Alginates with a higher mannuronic acid content exhibit a greater swelling capacity.

Experimental Protocols

Detailed methodologies for the characterization and preparation of alginate hydrogels are crucial for reproducible research and development.

Determination of M/G Ratio by ¹H NMR Spectroscopy

This protocol is based on the ASTM F2259-03 standard.[17][18]

-

Sample Preparation:

-

Depolymerize the alginate sample by acid hydrolysis to reduce viscosity. A typical procedure involves dissolving the alginate in a mild acid (e.g., pH 3) and heating at 100°C for a defined period (e.g., 1-3 hours).[19]

-

Neutralize the solution and freeze-dry the depolymerized alginate.

-

Dissolve the sample in D₂O, freeze-dry again to remove residual H₂O, and finally dissolve in high-purity D₂O for NMR analysis.[18]

-

-

NMR Analysis:

-

Acquire the ¹H NMR spectrum of the prepared alginate solution. To overcome viscosity issues with non-depolymerized samples, the analysis can be performed at elevated temperatures (e.g., 90°C).[20]

-

Integrate the signals corresponding to the anomeric protons of the M and G residues and the protons at C-5 of the G residues.

-

Calculate the M/G ratio and G-content based on the integral values.[17]

-

Rheological Characterization of Alginate Hydrogels

This protocol outlines a standard procedure for assessing the viscoelastic properties of alginate gels.[21][22]

-

Sample Preparation:

-

Prepare a sodium alginate solution of the desired concentration in deionized water or a suitable buffer.

-

Induce gelation by adding a crosslinking agent, such as a calcium chloride (CaCl₂) solution or a calcium sulfate (B86663) (CaSO₄) slurry for slower gelation.[7][9]

-

Place the gelling solution onto the rheometer plate.

-

-

Rheological Measurement:

-

Use a rotational rheometer with a parallel plate geometry. To prevent slippage, serrated plates are recommended.[21]

-

Perform an oscillatory strain sweep to determine the linear viscoelastic region (LVR).

-

Conduct a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G'').[21] G' represents the elastic component of the gel, while G'' represents the viscous component. A higher G' indicates a stronger, more solid-like gel.

-

Preparation of Calcium Alginate Hydrogel Beads

This protocol describes a common method for creating alginate beads for applications like drug delivery and cell encapsulation.[3][6]

-

Solution Preparation:

-

Prepare a sterile sodium alginate solution (e.g., 1.5-3% w/v) in a suitable buffer or cell culture medium. If encapsulating a drug, it can be dissolved or suspended in this solution.

-

Prepare a sterile crosslinking solution of calcium chloride (e.g., 100 mM).[23]

-

-

Bead Formation:

-

Load the sodium alginate solution into a syringe fitted with a needle of a specific gauge to control bead size.

-

Extrude the alginate solution dropwise into the gently stirring calcium chloride solution.[6]

-

Allow the beads to crosslink in the solution for a defined period (e.g., 15-30 minutes) to ensure complete gelation.

-

-

Washing:

-

Collect the beads by filtration or decantation.

-

Wash the beads several times with a suitable buffer or saline solution to remove excess calcium chloride and unreacted alginate.[5]

-

Visualizing the Impact of L-Guluronic Acid

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to alginate gel formation and its applications.

Signaling Pathways

The physical properties of alginate scaffolds, governed by the L-guluronic acid content, can significantly influence cellular behavior by modulating signaling pathways.

Experimental Workflows

The following diagrams outline typical experimental workflows in alginate-based research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. "Influence of Chitosan-Alginate Scaffold Stiffness on Bone Marrow Strom" by Isabel Arias Ponce [stars.library.ucf.edu]

- 5. Generation of Alginate Microspheres for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Alginic acid gels: the effect of alginate chemical composition and molecular weight: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. rheolution.com [rheolution.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Alginates by Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, NIR, Raman) in Combination with Chemometrics | Springer Nature Experiments [experiments.springernature.com]

- 12. Alginate scaffolds for mesenchymal stem cell cardiac therapy: influence of alginate composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Alginate–Gelatin Hydrogel Scaffolds; An Optimization of Post-Printing Treatment for Enhanced Degradation and Swelling Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Swelling Behavior of Sodium Alginate/Poly(vinyl alcohol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. process-nmr.com [process-nmr.com]

- 18. store.astm.org [store.astm.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. rsc.org [rsc.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. static.igem.wiki [static.igem.wiki]

- 23. mdpi.com [mdpi.com]

The Unseen Potential: A Technical Guide to the Biological Activity of L-Guluronic Acid Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derived from the abundant marine polysaccharide alginate, L-guluronic acid oligomers are emerging as a class of bioactive molecules with significant therapeutic potential. Alginate, a linear copolymer of (1-4)-linked β-D-mannuronic acid and its C5 epimer α-L-guluronic acid, has long been utilized in various biomedical applications due to its biocompatibility and gelling properties.[1][2] However, recent research has shifted focus towards the biological activities of its constituent oligomers, revealing a spectrum of effects ranging from immunomodulation and anti-inflammatory action to anti-tumor and neuroprotective properties.

This technical guide provides a comprehensive overview of the current understanding of the biological activities of L-guluronic acid oligomers. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental protocols for assessing bioactivity, and visualizations of the key signaling pathways involved.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the diverse biological activities of L-guluronic acid and its oligomers, facilitating a comparative analysis of their effects across different experimental models.

Table 1: Anti-inflammatory and Immunomodulatory Effects

| Bioactivity | Compound | Cell Type | Concentration | Key Findings |

| TLR Expression Inhibition | α-L-guluronic acid | Human Peripheral Blood Mononuclear Cells (PBMCs) from MS patients | Not specified | Significantly decreased the gene expression of TLR2 and TLR4.[3] |

| TLR Signaling Inhibition | α-L-guluronic acid | Human PBMCs | 25 µg/mL | Significantly downregulated MyD88, IκB, and NF-κB mRNA expression and suppressed IL-1β secretion.[4] |

| Cytokine Regulation | Guluronate Oligosaccharides (GOS) | RAW 264.7 Macrophages | 1 mg/mL | Induced TNF-α secretion. |

| Chemokine Receptor Modulation | α-L-guluronic acid (G2013) | PBMCs from SLE patients | 5, 25, and 50 μg/mL | Significantly decreased CCR2 mRNA expression (2.64, 2.9, and 2.81-fold respectively). |

| 25 and 50 μg/mL | Significantly downregulated CCR5 mRNA expression. |

Table 2: Anti-Tumor Effects

| Bioactivity | Compound | Cell Line | Concentration | Key Findings |

| Cytotoxicity | L-guluronic acid | HepG2 (liver cancer) | 200 µg/mL | Induced a dose- and time-dependent decrease in cell viability and promoted apoptosis.[5] |

| L-guluronic acid | Prostate cancer cells | ≤ 200 µg/mL | Showed no cytotoxic effect but downregulated inflammatory molecules.[5] | |

| Immunomodulation in Cancer | L-guluronic acid | Tumor-bearing mice | Not specified | Reduced the accumulation of immunosuppressive cells.[5] |

| L-guluronic acid | Breast cancer patients | Not specified | Reduced the frequency of regulatory T cells (Tregs).[5] |

Table 3: Antibacterial and Neuroprotective Effects

| Bioactivity | Compound | Model System | Concentration | Key Findings |

| Enhanced Macrophage Activity | Guluronate Oligosaccharides (GOS) | dTHP-1 and RAW 264.7 macrophages | 1 mg/mL | Markedly increased phagocytosis of IgG-opsonized E. coli and S. aureus and inhibited intracellular bacterial survival. |

| Neuroprotection | Guluronic acid disaccharide (Di-GA) | SH-SY5Y neuroblastoma cells | Not specified | Prevented cell damage from reactive oxygen species (ROS) and Aβ oligomers by reducing membrane and mitochondrial injury.[6] |

| ROS Inhibition | Guluronic acid disaccharide (Di-GA) | Cell-free and cellular systems | Not specified | Capable of chelating with Cu(II) and reducing ROS production.[6] |

| Anti-biofilm Activity | Guluronate Oligomers (OligoG) | Pseudomonas aeruginosa | 0.5% - 6% | Demonstrated dose-dependent reductions in biofilm formation.[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of L-guluronic acid oligomers. The following are protocols for key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of L-guluronic acid oligomers on cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[5]

-

Treatment: Treat the cells with various concentrations of L-guluronic acid oligomers (e.g., 5 to 400 µg/mL) and incubate for different time intervals (e.g., 24, 48, and 72 hours).[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[5]

Cytokine Expression Analysis (ELISA)

This protocol is used to quantify the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants following treatment with L-guluronic acid oligomers.

Protocol:

-

Sample Collection: Collect the supernatants from cell cultures treated with the desired concentrations of L-guluronic acid oligomers.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Incubating the plate with the collected cell culture supernatants.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Measuring the absorbance of the colored product using a microplate reader.

-

-

Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Macrophage Phagocytosis Assay

This assay evaluates the effect of L-guluronic acid oligomers on the phagocytic activity of macrophages.

Protocol:

-

Macrophage Culture: Culture macrophages (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 12-well plate containing glass coverslips and incubate overnight.[8]

-

Treatment: Treat the macrophages with L-guluronic acid oligomers at the desired concentration (e.g., 1 mg/mL) for 24 hours.

-

Preparation of Bacteria: Use fluorescently labeled bacteria (e.g., GFP-labeled E. coli) that have been opsonized with IgG.[8]

-

Phagocytosis: Add the opsonized bacteria to the macrophage cultures and incubate for a specific period (e.g., 1-2 hours) to allow for phagocytosis.

-

Washing: Wash the cells extensively with cold PBS to remove any non-phagocytosed bacteria.

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and, if necessary, stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Microscopy and Quantification: Visualize the cells using a fluorescence microscope. The phagocytic activity can be quantified by determining the percentage of macrophages that have engulfed bacteria and/or the number of bacteria per macrophage.

Signaling Pathways and Mechanisms of Action

L-guluronic acid oligomers exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known points of interaction.

Toll-Like Receptor (TLR) Signaling Pathway

L-guluronic acid oligomers have been shown to modulate the TLR signaling pathway, a critical component of the innate immune response. They can downregulate the expression of TLR2 and TLR4 and their downstream adaptor protein MyD88, leading to a dampening of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. L-guluronic acid oligomers can inhibit this pathway by downregulating the expression of key components like NF-κB and its inhibitor, IκB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and cell proliferation. Guluronate oligosaccharides have been shown to stimulate this pathway in macrophages, contributing to their activation.

Conclusion and Future Directions

L-guluronic acid oligomers represent a promising class of marine-derived compounds with a wide array of biological activities. Their ability to modulate fundamental cellular processes, particularly those involved in inflammation and immunity, positions them as attractive candidates for the development of novel therapeutics for a range of diseases, including autoimmune disorders, cancer, and neurodegenerative conditions.

The data and protocols presented in this guide offer a solid foundation for further research in this exciting field. Future investigations should focus on elucidating the precise structure-activity relationships of these oligomers, identifying their specific molecular targets, and evaluating their efficacy and safety in preclinical and clinical settings. A deeper understanding of the mechanisms of action of L-guluronic acid oligomers will be instrumental in unlocking their full therapeutic potential and translating these natural compounds into innovative medicines.

References

- 1. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of guluronic acid (G2013) on gene expression of TLR2, TLR4, MyD88, TNF-α and CD52 in multiple sclerosis under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Guluronic acid disaccharide inhibits reactive oxygen species production and amyloid-β oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of Low Molecular Weight Alginate Oligosaccharide Therapy against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage Phagocytosis Assay [protocols.io]

A Technical Guide to the Sourcing and Extraction of L-Guluronic Acid from Brown Seaweed

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-guluronic acid, a C5 epimer of D-mannuronic acid, is a key component of alginate, a major structural polysaccharide found in brown seaweeds (Phaeophyceae). The arrangement and proportion of these two uronic acids determine the physicochemical properties of alginate and, consequently, its suitability for various applications, including in the pharmaceutical and biomedical fields. Notably, α-L-guluronic acid has demonstrated potential as a novel non-steroidal anti-inflammatory drug (NSAID) by targeting cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of the sources of L-guluronic acid, detailing the extraction of its parent polymer, alginate, from various brown seaweed species. It further outlines the chemical and enzymatic methodologies for the hydrolysis of alginate to yield L-guluronic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of this promising bioactive compound.

Source of L-Guluronic Acid: Brown Seaweed and Alginate

L-guluronic acid is not typically found as a free monosaccharide in nature. Instead, it is a constituent of the linear anionic polysaccharide, alginate. Alginate is composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1] The proportion and distribution of these M and G blocks vary depending on the species of brown seaweed, the part of the plant (stipe or blade), and the season of harvest.[2] These variations significantly influence the gelling and viscosity properties of the extracted alginate.

Alginate Yield from Various Brown Seaweed Species

The alginate content in brown seaweed can vary significantly, ranging from approximately 13% to over 50% of the dry weight. The selection of seaweed species is therefore a critical first step in optimizing the yield of L-guluronic acid.

| Brown Seaweed Species | Alginate Yield (% of Dry Weight) | Reference |

| Turbinaria triquetra | 22.2 ± 0.56 | [3][4] |

| Sargassum aquifolium | 19.0 ± 0.60 | [3] |

| Dictyota ciliolata | 20.0 ± 0.45 | [3] |

| Padina boergesenii | 17.0 ± 0.51 | [3] |

| Hormophysa cuneiformis | 13.3 ± 0.52 | [3][4] |

| Sargassum (Southern Iran) | 25 - 30 (CaCl2 route) | [5] |

| Sargassum filipendula | 15.1 - 17.2 | [6] |

| Durvillaea potatorum | up to 55 | [7] |

| Macrocystis pyrifera | up to 46.8 | [7] |

| Ecklonia radiata | up to 44 | [7] |

| Sargassum wightii | up to 33 | [7] |

| Ascophyllum nodosum | 22 - 30 | [2] |

| Laminaria digitata | 25 - 44 | [2] |

| Laminaria hyperborea | 17 - 33 (fronds), 25 - 30 (stipes) | [2] |

Mannuronic Acid to Guluronic Acid (M/G) Ratio in Alginates

The ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) is a crucial parameter as a lower M/G ratio indicates a higher proportion of L-guluronic acid. Alginates with a high guluronic acid content are known for forming strong and brittle gels, a property conferred by the "egg-box" structure formed through chelation of divalent cations like Ca2+.[5]

| Brown Seaweed Species | M/G Ratio | Reference |

| Sargassum (mature) | 0.64 | [8] |

| Padina | 0.85 | [8] |

| Sargassum (young) | 1.27 | [8] |

| Laminaria hyperborea (stipes) | 0.37 | [2] |

| Sargassum spp. | Generally < 1.0 | [2] |

| Laminaria japonica | Generally > 1.0 | [2] |

| Macrocystis pyrifera | 0.7 | [9] |

Extraction of Alginate from Brown Seaweed

The extraction of alginate is a multi-step process that involves the conversion of insoluble alginic acid salts within the seaweed into a soluble sodium alginate.

Detailed Experimental Protocol for Alginate Extraction

The following protocol is a generalized procedure based on common laboratory practices.[5]

-

Pre-treatment:

-

Wash the dried seaweed with deionized water to remove sand and epiphytes.

-

Optional: To prevent discoloration of the final product, soak the seaweed in a 0.1-2% formaldehyde (B43269) solution for 2-24 hours to cross-link phenolic compounds.

-

Treat the seaweed with a dilute acid solution (e.g., 0.1 N HCl or 1% H₂SO₄) for 24 hours. This step removes interfering minerals and other soluble polysaccharides.

-

-

Alkaline Extraction:

-

After acid treatment, wash the seaweed with deionized water until the pH is neutral.

-

Submerge the seaweed in a 1-3% sodium carbonate (Na₂CO₃) solution at a pH of around 11. The extraction is typically carried out for 2-48 hours with stirring. Temperature can range from room temperature to 60°C.

-

-

Filtration and Precipitation:

-

Filter the resulting viscous solution through muslin cloth to remove the solid seaweed residue.

-

Precipitate the sodium alginate from the filtrate by adding ethanol (B145695) or a calcium chloride (CaCl₂) solution.

-

If using CaCl₂, the precipitated calcium alginate can be converted back to sodium alginate by treatment with a sodium salt (e.g., sodium carbonate).

-

-

Purification and Drying:

-

Collect the precipitate by centrifugation.

-

Wash the purified alginate with ethanol or acetone (B3395972) to remove residual impurities.

-

Dry the final product in an oven at a controlled temperature (e.g., 60°C) to obtain sodium alginate powder.

-

Extraction of L-Guluronic Acid via Alginate Hydrolysis

Once alginate is extracted, L-guluronic acid can be obtained by hydrolyzing the polysaccharide chain. This can be achieved through chemical or enzymatic methods.

Chemical Hydrolysis (Acid Hydrolysis)

Acid hydrolysis cleaves the glycosidic bonds in the alginate polymer, releasing the constituent monosaccharides.

This protocol is adapted from a method for the separation of polyguluronate and polymannuronate fractions.[10][11]

-

Hydrolysis:

-

Dissolve sodium alginate in deionized water.

-

Add a strong acid, such as hydrochloric acid (HCl), to a final concentration of 1 M.[12]

-

Reflux the solution at 100°C for a specified time (e.g., 3 hours). The duration of hydrolysis will affect the degree of depolymerization.

-

-

Fractionation:

-

Cool the hydrolysate and neutralize it with a base (e.g., 1 M NaOH).

-

Adjust the pH of the solution to approximately 2.85 with HCl. At this pH, the polyguluronic acid-rich fragments are insoluble, while the polymannuronic acid-rich fragments remain in solution.[11]

-

Separate the insoluble G-rich fraction from the soluble M-rich fraction by centrifugation (e.g., 10,000 x g for 15-20 minutes).[11][12]

-

-

Purification:

-

The collected insoluble G-rich fraction can be further purified by washing with acidic water (pH 2.85) and then neutralized with NaOH.

-

The purified polyguluronate can be precipitated with ethanol and dried.

-

Enzymatic Hydrolysis

Enzymatic hydrolysis using alginate lyases offers a more specific and milder alternative to acid hydrolysis. Alginate lyases cleave the glycosidic bonds via a β-elimination reaction.[14][15] Some lyases are specific for G-blocks, M-blocks, or MG-blocks, allowing for the targeted production of specific oligosaccharides.

The following is a general protocol for enzymatic hydrolysis.[12]

-

Enzyme and Substrate Preparation:

-

Prepare an alginate lyase solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.3).

-

Dissolve sodium alginate (e.g., 1% w/v) in a separate buffer solution (e.g., 0.1 M NaCl, pH 8.0) at a slightly elevated temperature (e.g., 50°C) to ensure complete dissolution.

-

-

Hydrolysis Reaction:

-

Cool the alginate solution to the optimal temperature for the specific alginate lyase being used (e.g., 37°C).

-

Add the alginate lyase solution to the alginate solution to initiate the hydrolysis.

-

Incubate the reaction mixture for a predetermined time (e.g., 24 hours) with gentle stirring.

-

-

Product Isolation:

-

The resulting oligosaccharides can be isolated and purified using techniques such as chromatography.

-

L-Guluronic Acid in Drug Development: A Novel NSAID

Recent research has highlighted the potential of α-L-guluronic acid as a novel therapeutic agent. A patented form of α-L-guluronic acid, referred to as G2013, has been shown to act as a non-steroidal anti-inflammatory drug (NSAID).[16][17]

Studies have demonstrated that G2013 can significantly reduce the gene expression and activity of both COX-1 and COX-2 enzymes.[16] By inhibiting these enzymes, G2013 disrupts the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] This discovery opens up new avenues for the development of L-guluronic acid-based therapeutics for inflammatory diseases.

Conclusion

Brown seaweed is a rich and viable source of L-guluronic acid, a monosaccharide with significant potential in the pharmaceutical industry. The extraction process involves the initial isolation of alginate, followed by either chemical or enzymatic hydrolysis to liberate the L-guluronic acid. The choice of seaweed species and extraction methodology will significantly impact the yield and purity of the final product. The recent identification of α-L-guluronic acid as a novel NSAID underscores the importance of further research into its therapeutic applications. This guide provides a foundational understanding of the sourcing and extraction of L-guluronic acid, intended to facilitate further research and development in this promising area.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. Training Manual on Gracilaria Culture and Seaweed Processing in China [fao.org]

- 3. mdpi.com [mdpi.com]

- 4. ijrti.org [ijrti.org]

- 5. biotechrep.ir [biotechrep.ir]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. web.donga.ac.kr [web.donga.ac.kr]

- 11. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Alginate Nanoparticles Using Hydrolyzed and Enzyme-Digested Alginate Using the Ionic Gelation and Water-in-Oil Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical and pharmacotoxicology evaluation of α-l-guluronic acid (G2013) as a non-steroidal anti-inflammatory drug with immunomodulatory property - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Molecular Weight of L-Guluronic Acid Octasodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of L-guluronic acid octasodium salt, a key component of alginates. Alginates are naturally occurring polysaccharides found in brown algae with significant applications in the pharmaceutical and biomedical fields. The molecular weight of alginate and its derivatives is a critical parameter that influences its physicochemical properties and biological activity. This document outlines the theoretical basis, experimental protocols, and data analysis for the precise characterization of L-guluronic acid octasodium salt.

Understanding L-Guluronic Acid and its Octasodium Salt

L-guluronic acid is a monosaccharide uronic acid and a C-5 epimer of D-mannuronic acid.[1] Its molecular formula is C6H10O7, with a molecular weight of approximately 194.14 g/mol .[1][2][3][4] The corresponding monosodium salt has a molecular weight of about 216.12 g/mol .[5][6][7] The term "L-guluronic acid octasodium salt" suggests an oligomeric or polymeric structure. For instance, L-octaguluronic acid octasodium salt, an octamer, has a molecular weight of 1602.86 g/mol .[8][9][10] In the context of a polysaccharide, it refers to a polymer where the repeating unit is the sodium salt of L-guluronic acid. The determination of its molecular weight is crucial for its application and requires specialized analytical techniques suitable for polymers.

Methodologies for Molecular Weight Determination

Several techniques are available for determining the molecular weight of polysaccharides. The choice of method depends on factors such as the expected molecular weight range, sample purity, and the desired information (e.g., average molecular weight, molecular weight distribution).

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates molecules based on their hydrodynamic volume in solution.[11][12] When coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes an absolute method for determining the molar mass of macromolecules without the need for column calibration with standards of similar composition.[13][14]

Principle: The SEC-MALS system separates the polysaccharide molecules by size. As the molecules elute from the SEC column, they pass through the MALS detector, which measures the intensity of scattered light at multiple angles.[13] The intensity of the scattered light is directly proportional to the product of the molar mass and the concentration of the molecule.[14] A concentration detector, typically a differential refractive index (dRI) detector, is used in series to measure the concentration of the eluting sample. By combining the data from the MALS and dRI detectors, the absolute molar mass and the radius of gyration (for molecules larger than 10 nm) can be determined at each elution volume, providing a detailed molecular weight distribution.[15]

Table 1: Key Parameters in SEC-MALS Analysis

| Parameter | Description | Significance |

| Weight-Average Molar Mass (Mw) | The average molar mass calculated by weighting each species by its mass fraction. | Reflects the contribution of larger molecules to the overall polymer properties. |

| Number-Average Molar Mass (Mn) | The average molar mass calculated by dividing the total weight of the polymer by the total number of moles of polymer molecules. | Influenced by the number of molecules, with smaller molecules having a greater impact. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

| Radius of Gyration (Rg) | The root-mean-square distance of the elements of the body from its center of gravity. | Provides information about the size and shape of the polymer in solution. |

Mass Spectrometry (MS)

For lower molecular weight polysaccharides and oligosaccharides (typically less than 50,000 Da), Mass Spectrometry (MS) offers high accuracy and resolution.[16][17] Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are common ionization techniques used for polysaccharides.[18]

Principle: In MALDI-MS, the sample is co-crystallized with a matrix that absorbs laser energy. The laser irradiation desorbs and ionizes the sample molecules, which are then accelerated into a mass analyzer. The time-of-flight (TOF) analyzer is commonly used to separate ions based on their mass-to-charge ratio. For higher resolution, Fourier-transform ion cyclotron resonance (FT-ICR) MS can be employed.[19]

Other Techniques

Other methods like viscometry and osmometry can also provide information about the average molecular weight but are generally less detailed than SEC-MALS or MS.[17][20]

Experimental Protocols

Sample Preparation for SEC-MALS

-

Dissolution: Accurately weigh 5–10 mg of the L-guluronic acid octasodium salt powder.[16] Dissolve it in a suitable aqueous mobile phase (e.g., 0.1 M NaNO3 with 0.02% NaN3 to prevent microbial growth) to a final concentration of 1-2 mg/mL. Gentle agitation or overnight stirring may be required for complete dissolution.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the SEC columns.

SEC-MALS Instrumental Setup and Conditions

Table 2: Example SEC-MALS Experimental Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or similar |

| Columns | 2 x TSKgel GMPWXL in series |

| Mobile Phase | 0.1 M NaNO3, 0.02% NaN3 |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 100 µL |

| MALS Detector | Wyatt DAWN HELEOS or similar |

| dRI Detector | Wyatt Optilab T-rEX or similar |

| UV Detector | Agilent 1260 VWD (optional) |

| Data Acquisition & Analysis | ASTRA software (Wyatt Technology) |

Data Analysis Workflow

The following diagram illustrates the workflow for data acquisition and analysis in a typical SEC-MALS experiment.

Caption: Workflow for molecular weight determination using SEC-MALS.

Potential Biological Significance and Signaling

While specific signaling pathways for L-guluronic acid octasodium salt are not extensively documented, as a component of alginate, it is part of a larger class of bioactive molecules. Alginate oligosaccharides, which can be rich in guluronic acid, have been shown to elicit various biological responses, including immunomodulatory effects. For instance, they can interact with pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades and cytokine production.

The following diagram illustrates a generalized signaling pathway that could be initiated by alginate oligosaccharides.

Caption: Generalized signaling pathway for alginate oligosaccharides.

Conclusion

The accurate determination of the molecular weight of L-guluronic acid octasodium salt is paramount for its effective utilization in research and development. SEC-MALS stands out as the gold standard for this purpose, providing absolute and detailed information on molar mass and its distribution. For smaller oligomers, high-resolution mass spectrometry offers a powerful alternative. A thorough understanding of these techniques and their underlying principles, as outlined in this guide, is essential for researchers in the field of polysaccharide science and drug development.

References

- 1. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]

- 2. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. L-Guluronic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usbio.net [usbio.net]

- 7. L-guluronic acid sodium salt - BZ [marine-oligo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. agilent.com [agilent.com]

- 12. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 16. Polysaccharide Molecular Weight Analysis Services - Creative Proteomics [creative-proteomics.com]

- 17. The Method and Process of Polysaccharides Analysis - Creative Proteomics [creative-proteomics.com]

- 18. ast.uga.edu [ast.uga.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Methods of Molecular Weight Determination of Polysaccharides.pptx [slideshare.net]

An In-depth Technical Guide to the Self-Assembly of L-Guluronic Acid Systems in Solution

Intended for: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the self-assembly of L-guluronic acid systems in aqueous solutions. While the specific entity "L-guluronic acid octasodium salt" is not described in the scientific literature and is presumed to be a misnomer, this guide focuses on the scientifically relevant self-assembly behavior of L-guluronic acid monosodium salt, and more extensively, its oligomeric and polymeric forms (oligo- and poly-L-guluronates) in the presence of sodium ions. The guide is structured to provide researchers with the foundational knowledge and practical protocols necessary to investigate and characterize the aggregation and self-assembly of these important biomaterials.

Introduction to L-Guluronic Acid and its Self-Assembly

L-guluronic acid is a monosaccharide uronic acid, and a key component of alginates, which are natural polysaccharides extracted from brown seaweed. In alginates, L-guluronic acid (G) and its C-5 epimer, D-mannuronic acid (M), are arranged in blocks of consecutive G residues (G-blocks), M residues (M-blocks), and alternating MG-blocks. The G-blocks, composed of poly-L-guluronate, are particularly important for the gelling properties of alginates, primarily through ionic crosslinking with divalent cations such as Ca²⁺, which form a well-known "egg-box" structure.

While the "egg-box" model describes gelation with divalent cations, the self-assembly of oligo- and poly-L-guluronates in the presence of monovalent cations like sodium is more subtle and is governed by a range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. Understanding this self-assembly is crucial for the development of novel biomaterials for drug delivery, tissue engineering, and other biomedical applications.

It is important to clarify that L-guluronic acid possesses one carboxylic acid group, which can form a monosodium salt (L-guluronic acid sodium salt, C₆H₉NaO₇).[1][2][3] The term "octasodium salt" is not chemically feasible for the monomer and is not reported in the literature. This guide will, therefore, focus on the behavior of the monosodium salt and its oligomeric and polymeric forms in solution.

Physicochemical Properties and Data Presentation

The self-assembly of L-guluronic acid systems is influenced by several factors, including the degree of polymerization (DP), concentration, ionic strength, pH, and temperature. While specific quantitative data for the self-assembly of sodium oligo-L-guluronates are not extensively available in the literature, the following tables summarize the key physicochemical properties of the monomer and the expected trends in self-assembly behavior based on studies of alginates and other polysaccharides.

Table 1: Physicochemical Properties of L-Guluronic Acid Sodium Salt

| Property | Value | Reference |

| Molecular Formula | C₆H₉NaO₇ | [1][2][3] |

| Molecular Weight | 216.12 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow powder | [4] |

| Solubility | Soluble in water | [1] |

| Storage | -20°C, hygroscopic | [4] |

Table 2: Influence of Key Parameters on the Self-Assembly of Oligo- and Poly-L-Guluronates

| Parameter | Effect on Self-Assembly | General Observations from Literature |

| Degree of Polymerization (DP) | Increased DP generally promotes self-assembly at lower concentrations. | Longer chains have more interaction sites, leading to enhanced aggregation. |

| Concentration | Above a critical aggregation concentration (CAC), self-assembly into larger structures occurs. | This behavior is common for amphiphilic and associating polymers. |

| Ionic Strength (e.g., NaCl conc.) | Shields electrostatic repulsion between negatively charged carboxyl groups, promoting aggregation. | Increased salt concentration can lead to a decrease in viscosity for polyelectrolytes due to charge screening, but can also induce aggregation. |

| pH | Affects the protonation state of the carboxylic acid groups (pKa ~3.5). At pH > pKa, the groups are deprotonated and negatively charged, leading to electrostatic repulsion. | Lowering the pH can induce aggregation by reducing electrostatic repulsion through protonation. |

| Temperature | Can influence hydrophobic interactions and hydrogen bonding, leading to complex effects on self-assembly. | The effect is system-dependent and can influence both the kinetics and thermodynamics of assembly. |

Experimental Protocols for Characterizing Self-Assembly

A multi-technique approach is essential for a thorough characterization of the self-assembly of L-guluronic acid systems. Below are detailed methodologies for key experiments.

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and size distribution of aggregates in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the L-guluronic acid sodium salt or its oligomers in the desired buffer (e.g., phosphate-buffered saline, PBS, or a simple NaCl solution) at a known concentration.

-

Filter the solvent and the sample solution through a 0.22 µm syringe filter to remove dust and large particulates.

-

Prepare a series of dilutions from the stock solution to measure the concentration dependence of aggregation.

-

-

Instrumentation and Measurement:

-

Use a DLS instrument equipped with a temperature-controlled cell holder.

-

Equilibrate the sample at the desired temperature (e.g., 25°C) for several minutes before measurement.

-

Set the laser wavelength and scattering angle (commonly 90° or 173°).

-

Perform multiple measurements for each sample to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate an autocorrelation function of the scattered light intensity fluctuations.

-

Fit the autocorrelation function using the Stokes-Einstein equation to calculate the translational diffusion coefficient (D), from which the hydrodynamic radius (Rh) is determined.

-

Analyze the size distribution to identify the presence of different populations of aggregates.

-

Plot Rh as a function of concentration to identify a critical aggregation concentration (CAC), which may be indicated by a sharp increase in particle size.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate conformational changes in the guluronate backbone upon aggregation.

Methodology:

-

Sample Preparation:

-

Prepare solutions of oligo- or poly-L-guluronates in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.

-

Prepare a series of samples with varying concentrations of the guluronate and/or titrate with sodium chloride to observe the effect of ionic strength.

-

-

Instrumentation and Measurement:

-

Use a CD spectropolarimeter.

-

Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) for measurements in the far-UV region (190-250 nm).

-

Record the CD spectra at a controlled temperature.

-

Acquire a baseline spectrum of the buffer and subtract it from the sample spectra.

-

-

Data Analysis:

-

The CD spectrum of alginates and their components is sensitive to the conformation of the glycosidic linkages and the local geometry around the carboxyl chromophore.[5][6]

-

Changes in the position and intensity of the CD bands, particularly the n→π* transition of the carboxylate group around 210-215 nm, can indicate changes in the polymer's secondary structure and the formation of ordered aggregates.[1][7]

-

Rheology

Objective: To measure the viscoelastic properties of the solutions, providing insight into the formation of a network structure.

Methodology:

-

Sample Preparation:

-

Prepare solutions of oligo- or poly-L-guluronates at various concentrations in the desired solvent. Ensure the samples are homogeneous and free of air bubbles.

-

-

Instrumentation and Measurement:

-

Use a controlled-stress or controlled-strain rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate).

-

Perform steady-shear measurements to determine the viscosity as a function of shear rate. A shear-thinning behavior is often indicative of the alignment of polymer chains or aggregates under shear.[8][9]

-

Perform oscillatory measurements (frequency sweeps) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

-

-

Data Analysis:

-

A significant increase in viscosity with concentration can indicate the formation of aggregates.

-

In oscillatory rheology, a crossover point where G' > G'' suggests the transition from a liquid-like to a solid-like (gel-like) behavior, indicating the formation of a percolated network of aggregates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain information on molecular interactions and dynamics at the atomic level.

Methodology:

-

Sample Preparation:

-

Dissolve the guluronate samples in D₂O.

-

Prepare a series of samples with varying concentrations.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer.

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the chemical environment of the nuclei.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for detailed structural assignments.[10]

-

Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficients of different species in solution, allowing for the differentiation of monomers from aggregates.

-

Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which can help to characterize the structure of aggregates.

-

-

Data Analysis:

-

Changes in chemical shifts, line broadening, and the appearance of new signals in the NMR spectra upon changes in concentration or other conditions can indicate aggregation.

-

In DOSY spectra, a decrease in the diffusion coefficient is indicative of an increase in molecular size due to aggregation.

-

Visualizations of Self-Assembly Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows for studying the self-assembly of L-guluronic acid systems.

Caption: Factors influencing the self-assembly of oligo-L-guluronates.

References

- 1. Characterization of polysaccharide structure and interactions by circular dichroism: order–disorder transition in the calcium alginate system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity | Semantic Scholar [semanticscholar.org]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. Determination of the diadic composition of alginate by means of circular dichroism: a fast and accurate improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Landscape of L-Guluronic Acid-Based Hydrogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-guluronic acid, a key component of alginate, plays a pivotal role in the formation and thermal behavior of a wide range of hydrogels utilized in biomedical and pharmaceutical applications. The arrangement of L-guluronic acid residues in the polymer chain, particularly in the form of G-blocks, dictates the hydrogel's ability to form stable, cross-linked networks, which in turn governs its thermal properties. This technical guide provides an in-depth exploration of the thermal characteristics of L-guluronic acid-based hydrogels, focusing on quantitative data, experimental methodologies, and the underlying mechanisms that influence their thermal stability and phase transitions.

Quantitative Thermal Analysis

The thermal behavior of L-guluronic acid-based hydrogels is primarily investigated using two key techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions in the material, providing insights into phase changes like gelation, melting, and glass transitions.[1] TGA, on the other hand, tracks changes in the material's weight as a function of temperature, offering a clear picture of its thermal stability and decomposition profile.[1]

Differential Scanning Calorimetry (DSC) Data

DSC thermograms of hydrogels reveal critical temperature points that define their behavior under thermal stress. A broad endothermic peak observed around 100°C in many hydrogel systems is typically associated with the evaporation of water trapped within the hydrogel network.[2][3] The glass transition temperature (Tg) represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For some chemically crosslinked hydrogels, glass transition values have been observed around 20°C when swollen with water.[2]

Table 1: Key Thermal Transition Temperatures of Hyaluronic Acid-Based Hydrogels from DSC Analysis

| Sample Type | Peak Type | Temperature (°C) | Associated Phenomenon | Reference |

| Covalently Crosslinked Hydrogels | Endothermic | ~100 | Loss of moisture | [2] |

| Autocrosslinked Hydrogels | Endothermic | ~100 | Loss of moisture | [2] |

| Hyaluronic Acid (HA) | Endothermic | 155.1 | Loss of bound water | [3] |

| Hyaluronic Acid (HA) | Endothermic | 191.8 | Loss of bound water | [3] |

| Hyaluronic Acid (HA) | Exothermic | 228.5 | Thermal degradation | [3] |

| Chitosan-Hyaluronic Acid (Chit-HA) | Exothermic | 256.9 | Thermal degradation of grafted HA | [3] |

Note: Hyaluronic acid is a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. While not exclusively L-guluronic acid, its thermal behavior provides relevant insights into glycosaminoglycan-based hydrogels.

Thermogravimetric Analysis (TGA) Data

TGA provides quantitative data on the weight loss of a hydrogel as it is heated, which typically occurs in distinct stages. The initial weight loss is generally attributed to the evaporation of bound water molecules.[4] Subsequent weight loss at higher temperatures indicates the decomposition of the polymer network. The thermal stability of a hydrogel is often characterized by the temperature at which significant degradation begins.

Table 2: Weight Loss Profile of Hydrogels from TGA

| Temperature Range (°C) | Weight Loss (%) | Associated Process | Reference |

| 50 - 140 | 5 - 14 | Loss of bound water molecules | [4] |

| 75 - 100 | 15 | Water loss in Hyaluronic Acid | [1] |

| 23 - 600 | - | Overall degradation profile | [5] |

The thermal stability of hydrogels can be significantly influenced by the type and density of cross-linkers used in their synthesis.[4] For instance, a composite hydrogel of bacterial cellulose (B213188) and hyaluronic acid cross-linked with 1,4-butanediol (B3395766) diglycidyl ether (BDDE) showed a maximum degradation temperature of 360 °C.[6]

Experimental Protocols

Reproducible and accurate characterization of the thermal properties of hydrogels relies on standardized experimental protocols. The following sections detail the typical methodologies for DSC, TGA, and rheological analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure changes in heat flow, which indicate thermal transitions.[1]

Methodology:

-

A small, precisely weighed sample of the hydrogel (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., -20 °C to 300 °C).[7]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting thermogram is analyzed to identify endothermic and exothermic peaks, as well as shifts in the baseline corresponding to glass transitions.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of hydrogels by measuring weight changes as a function of temperature.[1]

Methodology:

-

A small sample of the hydrogel (typically 10-20 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[8]

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The TGA curve (weight vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of degradation and the temperatures of maximum weight loss rates.

Rheological Analysis

The rheological properties of hydrogels, such as their viscosity and viscoelastic moduli (storage modulus G' and loss modulus G''), are often temperature-dependent and provide crucial information about the hydrogel's structure and stability.[9]

Methodology:

-

The hydrogel sample is placed between the plates of a rheometer, which is equipped with a temperature control unit.

-

Temperature Sweep Test: To determine the sol-gel transition temperature, the sample is subjected to a controlled temperature ramp (e.g., 1 °C/min) at a constant frequency and strain.[9] The storage modulus (G') and loss modulus (G'') are monitored. The point where G' exceeds G'' is often defined as the gelation point.

-

Frequency Sweep Test: To characterize the viscoelastic properties at a specific temperature, the sample is subjected to a range of oscillation frequencies at a constant strain.

-

Flow Curve: The dynamic viscosity as a function of shear rate is measured to understand the shear-thinning or shear-thickening behavior of the hydrogel.[10]

Visualizing Experimental and Logical Workflows

Understanding the processes involved in hydrogel synthesis and characterization is crucial for interpreting their thermal properties. The following diagrams, generated using the DOT language, illustrate these workflows.

References

- 1. Exploring the Progress of Hyaluronic Acid Hydrogels: Synthesis, Characteristics, and Wide-Ranging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tailoring hyaluronic acid hydrogels: Impact of cross-linker length and density on skin rejuvenation as injectable dermal fillers and their potential effects on the MAPK signaling pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. 2.7. Thermal Analysis of the Hydrogel [bio-protocol.org]

- 9. mdpi.com [mdpi.com]